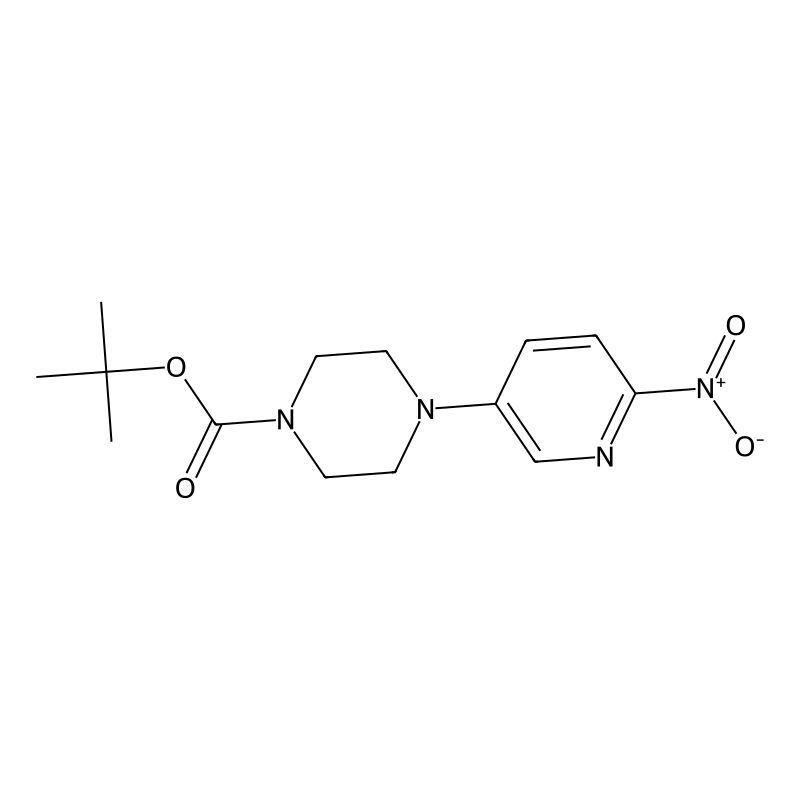

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemical Synthesis

Summary of Application: Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is used as an organic chemical synthesis intermediate.

Methods of Application: The preparation involves stirring 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol with an H2 balloon for 3 hours.

Results or Outcomes: The result is the formation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Preparation of Heterocyclic Compounds

Summary of Application: Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is used in the preparation of heterocyclic compounds as cdk-hdac double-channel inhibitors.

Results or Outcomes: The outcome is the creation of heterocyclic compounds that can act as cdk-hdac double-channel inhibitors.

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 308.33 g/mol. This compound features a piperazine ring substituted with a nitro group on the pyridine moiety, which contributes to its unique chemical properties and potential biological activities. The presence of the tert-butyl group enhances its lipophilicity, making it suitable for various applications in medicinal chemistry and organic synthesis .

- Reduction: The nitro group can be reduced to an amino group using hydrogenation with palladium on carbon in ethanol.

- Substitution: The compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the nitro group on the pyridine ring .

Common Reagents and Conditions- Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.

- Substitution: Various nucleophiles and solvents tailored to the desired reaction outcome .

Major Products Formed- From reduction: Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

- From substitution: Various substituted derivatives depending on the nucleophile used.

- From reduction: Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

- From substitution: Various substituted derivatives depending on the nucleophile used.

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate exhibits significant biological activity, particularly in pharmacological research. The compound's structure allows it to interact with various biological receptors and enzymes, potentially modulating several biological pathways. Its derivatives are being investigated for their roles in cancer therapy, particularly as intermediates in the synthesis of anticancer drugs like palbociclib, which is used for treating certain types of breast cancer .

- Starting Materials: 5-bromo-2-nitropyridine and tert-butyl piperazine-1-carboxylate.

- Reagents: Triethylamine and dimethylsulfoxide as solvents.

- Conditions: The reaction is conducted at room temperature over several hours .

Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while optimizing yield and purity.

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate finds applications across various fields:

- Organic Synthesis: As an intermediate for synthesizing more complex molecules.

- Pharmaceutical Research: In studies related to drug development, particularly in anticancer therapies.

- Material Science: Used in producing specialty chemicals and materials .

Research into the interactions of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate with biological systems is ongoing. The compound's ability to modulate enzyme activity and receptor binding is of particular interest, especially in the context of drug design where understanding these interactions can lead to more effective therapeutic agents .

Several compounds share structural similarities with tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | Reduced form with potential enhanced biological activity | |

| Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | Different nitro position affecting reactivity | |

| Palbociclib | Clinical drug derived from piperazine intermediates |

The unique nitro group positioning and piperazine structure of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate distinguish it from these compounds, influencing its reactivity and potential therapeutic applications .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant